![molecular formula C30H35N7 B14962203 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962203.png)
6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring and multiple aromatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of 4-tert-butylbenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-butyl-2,6-bis(4-chlorobenzylidene)cyclohexanone
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 4-tert-butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
Uniqueness
6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C30H35N7 |
---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C30H35N7/c1-19-12-20(2)15-25(14-19)32-27-34-28(33-26-16-21(3)13-22(4)17-26)36-29(35-27)37-31-18-23-8-10-24(11-9-23)30(5,6)7/h8-18H,1-7H3,(H3,32,33,34,35,36,37)/b31-18+ |
InChI-Schlüssel |
YYBKGDTYUVZGTC-FDAWAROLSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.